molecular formula C5H14N2 B3049332 1-Butyl-1-methylhydrazine CAS No. 20240-62-4

1-Butyl-1-methylhydrazine

Cat. No. B3049332
CAS RN: 20240-62-4
M. Wt: 102.18 g/mol
InChI Key: OEEGQMYUIKPQMM-UHFFFAOYSA-N
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Description

1-Butyl-1-methylhydrazine is a chemical compound with the formula C5H14N2. It has a molecular weight of 102.1781 . It is also known by other names such as Hydrazine, butylmethyl-; Methylbutyl hydrazine; 1-Methyl-1-n-butylhydrazine .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C5H14N2/c1-3-4-5-7(2)6/h3-6H2,1-2H3 . This indicates that the molecule consists of a butyl group (C4H9) and a methyl group (CH3) attached to a hydrazine (N2H2) core.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of New Acaricide

1-Butyl-1-methylhydrazine has been utilized in the synthesis of new acaricides. An example includes the synthesis of fenpyroximate, an effective acaricide. The use of methylhydrazine in this context overcomes challenges such as dangerous and environmental pollution caused in industrial manufacturing, transport, and use (Wei Yun-ting, 2007).

Insecticidal Activity

Compounds derived from this compound, like N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, have been developed for their insecticidal properties. They act as nonsteroidal ecdysone agonists and have shown good insecticidal activities against various pests, indicating their potential in novel pesticide development (Huan Wang et al., 2011).

Interaction with DNA

Studies involving this compound have shown its capability to interact with DNA. For example, the oxidation of methylhydrazine can lead to the generation of methyl radicals, resulting in the formation of methylated guanine products in DNA. This highlights its potential role in DNA-alkylating processes (O. Augusto et al., 1990).

Anticonvulsant Activity

The compound has been used in synthesizing potential anticonvulsant agents. Research in this area has led to the development of novel compounds that could have therapeutic applications in the treatment of seizures (M. Kornet et al., 1974).

Carcinogenic Effects Study

Research has also explored the carcinogenic effects of hydrazine derivatives, including this compound. These studies are vital in understanding the potential health risks associated with exposure to such compounds (B. Tóth, 1977).

Drug Substance Analysis

This compound has been utilized in developing methods for detecting trace levels in drug substances. It's used as a highly reactive reducing agent in synthesizing experimental drugs, necessitating methods for its trace level detection due to its mutagenic and carcinogenic properties (David T. Fortin et al., 2010).

Safety and Hazards

1-Butyl-1-methylhydrazine is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It also causes skin irritation .

properties

IUPAC Name

1-butyl-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-4-5-7(2)6/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEGQMYUIKPQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942355
Record name 1-Butyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20240-62-4
Record name Hydrazine, butylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020240624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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